Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihyd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4) is a complex organoboron compound This compound is notable for its intricate structure, which includes a cyclopropyl group, a piperazinyl moiety, and a quinoline carboxylate framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4) typically involves multiple steps, including the formation of the quinoline core, introduction of the piperazinyl group, and subsequent functionalization with boron and fluorine atoms. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4) .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4) has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of boron and fluorine atoms enhances its binding affinity and specificity for these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4) is similar to other organoboron compounds, such as boronic acids and boronate esters.
- Other quinoline derivatives with similar structures but lacking the boron and fluorine atoms.
Properties
CAS No. |
1219495-03-0 |
---|---|
Molecular Formula |
C20H14ClNO |
Molecular Weight |
0 |
Synonyms |
Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.